N,N'-Bis(2,4-xylyl)-N-methylformamidine Hydrochloride

Description

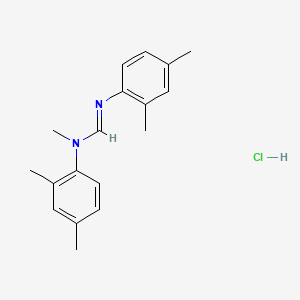

N,N'-Bis(2,4-xylyl)-N-methylformamidine Hydrochloride (CAS: 33089-74-6) is a formamidine derivative with the molecular formula C₁₀H₁₅ClN₂ . Structurally, it consists of two 2,4-dimethylphenyl (xylyl) groups attached to a central formamidine backbone, with a methyl group and a hydrochloride counterion . This compound is a key metabolite of the acaricide amitraz, as defined in food safety regulations, where its residues are monitored alongside amitraz in agricultural products .

The compound is synthesized via condensation reactions involving 2,4-dimethylaniline and methylformamidine precursors, followed by hydrochlorination . Characterization techniques such as ESI-MS and IR spectroscopy are employed to confirm its structure, though specific synthetic protocols are often proprietary . It is commercially available as a reference standard (e.g., TRC B591300) for analytical and regulatory purposes .

Properties

IUPAC Name |

N,N'-bis(2,4-dimethylphenyl)-N-methylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-13-6-8-17(15(3)10-13)19-12-20(5)18-9-7-14(2)11-16(18)4;/h6-12H,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCFFJDKBLRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CN(C)C2=C(C=C(C=C2)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triethyl Orthoformate-Mediated Synthesis

The most widely documented method involves the condensation of 2,4-dimethylaniline with methylamine hydrochloride in the presence of triethyl orthoformate. This one-pot reaction proceeds via nucleophilic attack of the amine on the orthoester, forming the formamidine backbone. Key steps include:

-

Reagents : 2,4-dimethylaniline, methylamine hydrochloride, triethyl orthoformate, absolute ethanol.

-

Conditions : Reflux at 80°C for 12–16 hours under inert atmosphere.

-

Workup : Solvent removal under reduced pressure, followed by recrystallization from ethanol/water mixtures.

-

Yield : >90% for the free base, with subsequent hydrochloride formation via HCl gas introduction.

Mechanistic Insight :

The reaction proceeds through intermediate iminium ion formation, stabilized by the electron-donating methyl groups on the aryl ring. Triethyl orthoformate acts as both a formylating agent and dehydrating agent, facilitating imine bond formation.

Reductive Alkylation of N-(2,4-Xylyl)formamide

Sodium Borohydride/Boron Trifluoride System

A scalable industrial approach involves the reduction of N-(2,4-xylyl)formamide using sodium borohydride in the presence of Lewis acids:

-

Reagents : N-(2,4-xylyl)formamide, sodium borohydride (2 eq), boron trifluoride tetrahydrofuranate (1 eq).

-

Workup : Quenching with water, pH adjustment to 7.5–8.5, and salt filtration.

Optimization Notes :

-

Excess borohydride ensures complete reduction of the formamide to the methylamine derivative.

-

Boron trifluoride enhances electrophilicity of the carbonyl group, accelerating reduction.

Catalytic Methods for Large-Scale Production

Acid-Catalyzed Condensation

Patent PL146200B1 describes a catalytic method using lower alkanoic acids (e.g., formic or acetic acid) to facilitate the reaction between N-(2,4-xylyl)formimidane alkyl derivatives and N-methylformamide:

Metal Chloride Catalysis

Copper(I/II) oxides or chlorides enable room-temperature reactions between 2,4-xylyl isonitrile and N-methylformamidine:

Hydrochloride Salt Formation

Critical to pharmaceutical applications, the hydrochloride salt is typically formed via:

-

Gas Introduction : Bubble dry HCl gas into a solution of the free base in isopropanol.

-

Solvent System : Isopropanol/N-heptane mixtures (1:1 v/v) at 0–5°C.

-

Crystallization : Low-temperature (−20°C) storage for 12 hours to precipitate high-purity product.

Purity Considerations :

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Triethyl orthoformate | None | 80°C | 90% | Industrial |

| NaBH4/BF3 | BF3-THF | 40°C | 81% | Pilot plant |

| Formic acid | HCOOH | 150°C | 75% | Bench scale |

| CuCl2 | CuCl2 | 25°C | 72% | Lab scale |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4-xylyl)-N-methylformamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

- Insecticide and Pesticide Synergist :

- Antiparasitic Activity :

- Pharmacokinetics Studies :

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focus on:

- Acute Toxicity : Evaluating the immediate effects after exposure to high doses.

- Chronic Exposure : Long-term studies assessing potential carcinogenicity or reproductive toxicity.

Data Tables

Below is a summary table highlighting key findings from various studies regarding the applications and effects of this compound.

Case Studies

-

Case Study on Insect Control :

A field trial conducted on livestock demonstrated that the application of this compound significantly reduced tick infestations compared to untreated controls. This study highlighted its potential as a safer alternative to traditional pesticides. -

Pharmacokinetic Profiling :

A pharmacokinetic study involving rats showed that after administration, metabolites were excreted variably based on dosage levels. At lower doses (1 mg/kg), only 4% was excreted as metabolites, while at higher doses (100 mg/kg), this increased to 38%. This finding is crucial for understanding dosing regimens for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4-xylyl)-N-methylformamidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N'-Bis(2,4-xylyl)formamidine

- Molecular Formula : C₁₇H₂₀N₂

- CAS : 16596-04-6

- Key Differences : Lacks the N-methyl group and hydrochloride counterion present in the target compound. This structural variation reduces its polarity and alters solubility (e.g., lower water solubility compared to the hydrochloride salt) .

- Applications : Used as a precursor in pesticide synthesis and as a reference standard for impurity profiling .

Formamidinium Salts

Comparison : Unlike the target compound, these salts lack aromatic substituents and exhibit distinct applications in materials science. Their smaller size and ionic nature confer higher solubility in polar solvents .

Amitraz (Parent Pesticide)

- Molecular Formula : C₁₉H₂₃N₃

- Role : Amitraz metabolizes into N-(2,4-xylyl)-N'-methylformamidine (target compound) and other derivatives in vivo .

- Regulatory Status : Both amitraz and its metabolites are subject to strict maximum residue limits (MRLs) in food products (e.g., 0.01 mg/kg bw ADI) .

Comparison: The target compound’s hydrochloride form enhances stability for analytical quantification, whereas amitraz’s non-ionic structure facilitates pesticidal activity .

Physicochemical and Regulatory Comparison

Table 1: Key Properties of Select Formamidine Derivatives

Biological Activity

N,N'-Bis(2,4-xylyl)-N-methylformamidine hydrochloride is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two xylyl groups attached to a central formamidine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 295.80 g/mol

- IUPAC Name : N,N'-bis(2,4-dimethylphenyl)-N-methylformamidine hydrochloride

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

The MIC values indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 10 |

The IC values suggest that this compound may be a viable candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may exert its effects through the following pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in rapidly dividing cells.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another study featured in Cancer Research, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, with notable effects observed in HeLa cells. Flow cytometry analyses confirmed an increase in apoptotic cells after treatment with the compound.

Q & A

Basic: What are the established synthetic routes for N,N'-Bis(2,4-xylyl)-N-methylformamidine Hydrochloride, and how can reaction efficiency be monitored?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions between formamidine derivatives and methylamine hydrochloride. A common approach involves reacting N,N'-Bis(2,4-xylyl)formamidine with methylamine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile), using triethylamine as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Final purification employs recrystallization or column chromatography .

Advanced: How can researchers optimize reaction conditions to enhance yield and purity in the synthesis of this compound?

Answer:

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but increase side products.

- Temperature : Controlled heating (40–60°C) minimizes thermal degradation.

- Catalyst loading : Triethylamine (1.2–1.5 equivalents) balances reactivity and byproduct suppression.

Advanced characterization tools like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity, while mass spectrometry (MS) validates molecular weight .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

Store in airtight, light-resistant containers at 2–8°C in a desiccated environment (silica gel or molecular sieves). Avoid prolonged exposure to moisture or oxidizing agents, as degradation may release toxic HCl gas. Shelf life is typically 12–24 months under these conditions .

Advanced: What analytical techniques are most reliable for characterizing this compound’s degradation products under stress conditions?

Answer:

Forced degradation studies (acid/base hydrolysis, thermal stress, or UV exposure) coupled with hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) identify degradation pathways. Nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve structural changes in degraded samples .

Basic: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from differences in solvent purity, temperature, or measurement methods (e.g., gravimetric vs. spectroscopic). Standardize protocols using USP-grade solvents and controlled temperature baths. Validate solubility via saturation shake-flask methods with HPLC quantification .

Advanced: What computational methods are suitable for predicting the environmental persistence of this compound?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict biodegradation rates and persistence. Key parameters include log Kow (octanol-water partition coefficient) and soil adsorption constants (Kd). Experimental validation via OECD 301 biodegradability tests is critical .

Basic: What are the compound’s potential applications in medicinal chemistry research?

Answer:

Its formamidine backbone and aromatic substituents make it a precursor for designing bioactive molecules, such as enzyme inhibitors or receptor modulators. Derivatives have shown promise in antimicrobial and anticancer assays .

Advanced: How can substituent modifications on the 2,4-xylyl groups alter the compound’s pharmacological properties?

Answer:

Introducing electron-withdrawing groups (e.g., -Cl, -CF3) enhances electrophilicity and binding affinity to biological targets. Computational docking studies (e.g., AutoDock Vina) guide rational design by simulating interactions with target proteins .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of HCl vapors. Emergency protocols for skin/eye contact include immediate rinsing with water for 15 minutes .

Advanced: How do crystallographic data inform the compound’s solid-state stability and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals packing motifs (e.g., hydrogen bonding, π-π stacking) that influence stability. For example, monoclinic crystal systems (space group P21/n) with halogen interactions may enhance thermal resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.